molecular formula C11H20O2 B14418069 Hex-1-EN-1-YL pentanoate CAS No. 84818-96-2

Hex-1-EN-1-YL pentanoate

Cat. No.: B14418069
CAS No.: 84818-96-2
M. Wt: 184.27 g/mol
InChI Key: QVSWHXAMEIASBU-UHFFFAOYSA-N
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Description

Hex-1-en-1-yl pentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound, specifically, is characterized by its fruity aroma, making it a valuable component in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-en-1-yl pentanoate can be synthesized through the esterification reaction between hex-1-en-1-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hex-1-en-1-yl pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Hexanoic acid and pentanal.

    Reduction: Hex-1-en-1-ol and pentanol.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Hex-1-en-1-yl pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in biochemical pathways and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of hex-1-en-1-yl pentanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Hex-2-en-1-yl pentanoate
  • Hex-3-en-1-yl pentanoate
  • Hex-4-en-1-yl pentanoate

Uniqueness

Hex-1-en-1-yl pentanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the double bond and ester group influences its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

84818-96-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

hex-1-enyl pentanoate

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h8,10H,3-7,9H2,1-2H3

InChI Key

QVSWHXAMEIASBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=COC(=O)CCCC

Origin of Product

United States

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